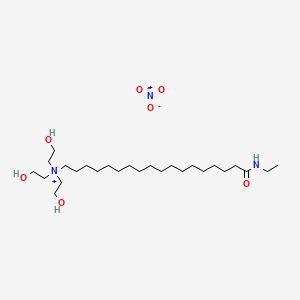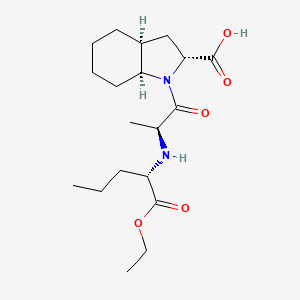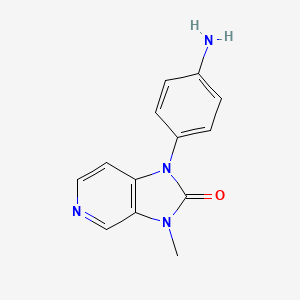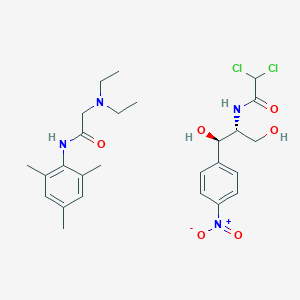
Chronicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chronicin: is a synthetic compound known for its diverse applications in various scientific fields. It has garnered attention due to its unique chemical properties and potential therapeutic benefits. This compound is primarily used in research settings to explore its effects on biological systems and its potential as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chronicin can be synthesized through a multi-step process involving several chemical reactions. The synthesis typically begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form this compound. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of advanced equipment and techniques to streamline the synthesis process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Chronicin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to introduce oxygen-containing functional groups into this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives of this compound, while reduction can produce reduced forms with different functional groups.
Scientific Research Applications
Chronicin has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a model compound to study various chemical reactions and mechanisms. Its unique structure makes it an ideal candidate for exploring new synthetic routes and reaction conditions.
Biology: In biological research, this compound is used to investigate its effects on cellular processes and pathways. It is often employed in studies related to cell signaling, gene expression, and metabolic pathways.
Medicine: this compound has shown potential as a therapeutic agent in preclinical studies. Researchers are exploring its use in treating various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in the pharmaceutical, agricultural, and chemical industries.
Mechanism of Action
The mechanism of action of Chronicin involves its interaction with specific molecular targets and pathways within biological systems. This compound is known to bind to certain receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Chronicin can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as Clonidine, Codeine, and other synthetic analogs share some structural similarities with this compound. each compound has distinct chemical properties and biological activities.
Uniqueness: this compound’s unique chemical structure and reactivity make it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential therapeutic benefits set it apart from other similar compounds.
Properties
CAS No. |
8076-02-6 |
|---|---|
Molecular Formula |
C26H36Cl2N4O6 |
Molecular Weight |
571.5 g/mol |
IUPAC Name |
2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide;2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C15H24N2O.C11H12Cl2N2O5/c1-6-17(7-2)10-14(18)16-15-12(4)8-11(3)9-13(15)5;12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h8-9H,6-7,10H2,1-5H3,(H,16,18);1-4,8-10,16-17H,5H2,(H,14,18)/t;8-,9-/m.1/s1 |
InChI Key |
UPUZDQWEWRAFGN-LNKMSKNTSA-N |
Isomeric SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride](/img/structure/B12749274.png)
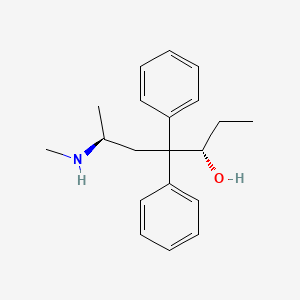
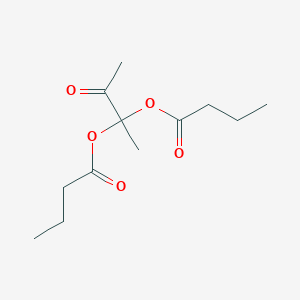
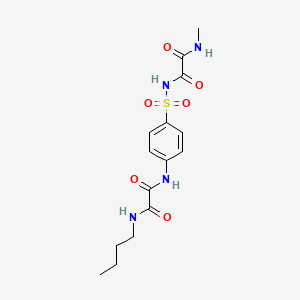

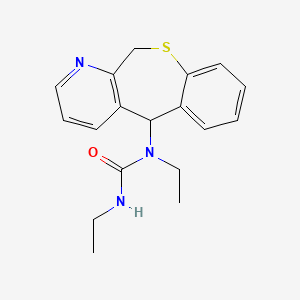
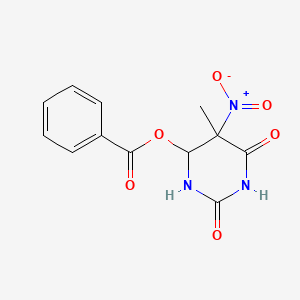
![2-[4-(4-chlorophenoxy)-3,5-dimethylpyrazol-1-yl]-4-pyridin-2-ylpyrimidine](/img/structure/B12749323.png)
